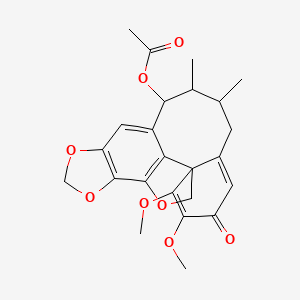

Interiorin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Interiorin C is a key active ingredient and bioactivity marker found in Schisandra chinensis (K. Interiorin). It is directly related to the improvement of hematopoietic function, which is the process of forming new blood cells. Modern pharmacological research attributes the blood-tonifying effects of Schisandra chinensis to its antioxidant and immunomodulatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Interiorin C involves the extraction of the compound from the stems of Kadsura interior A.C. Smith. The ethanol extract of the stems is used to isolate this compound along with other bioactive markers .

Industrial Production Methods

the extraction process typically involves the use of high-resolution techniques such as UPLC-Q/TOF-MS/MS for the comprehensive assessment of chemical constituents .

Chemical Reactions Analysis

Types of Reactions

Interiorin C undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of various oxidized derivatives of this compound.

Scientific Research Applications

Interiorin C has a wide range of scientific research applications, including:

Chemistry: Used as a bioactive marker in the study of plant metabolomics and chemical constituents.

Biology: Investigated for its role in improving hematopoietic function and its antioxidant properties.

Medicine: Studied for its potential in treating blood deficiency and its immunomodulatory activities.

Industry: Utilized in the development of natural products and supplements aimed at improving blood health.

Mechanism of Action

The mechanism of action of Interiorin C involves its antioxidant and immunomodulatory activities. It improves hematopoietic function by increasing the levels of hematocrit, hemoglobin, and red blood cells. Additionally, it enhances the serum levels of interleukin 3, granulocyte-macrophage colony-stimulating factor, and macrophage-stimulating factor .

Comparison with Similar Compounds

Similar Compounds

- Heteroclitin D

- Heteroclitin G

Comparison

Interiorin C is unique in its potent blood-tonifying effects and its ability to improve hematopoietic function. While Heteroclitin D and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its higher efficacy in increasing hematocrit, hemoglobin, and red blood cells .

Properties

Molecular Formula |

C24H26O8 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) acetate |

InChI |

InChI=1S/C24H26O8/c1-11-6-14-7-16(26)20(27-4)23(28-5)24(14)9-29-22-18(24)15(8-17-21(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3 |

InChI Key |

NYEXLGIZLUIIRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.